Testosteroneisocaproat

Übersicht

Beschreibung

Testosterone isocaproate is a testosterone ester with improved bioavailability and metabolic half-life compared to the endogenous hormone . It is used in testosterone replacement therapy in conditions such as sterilization, missing testicle, hypopituitarism, and osteoporosis . It is also an ingredient in the approved fixed-mixture drug Sustanon®, which contains four esterized testosterone compounds .

Molecular Structure Analysis

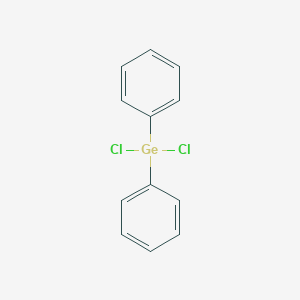

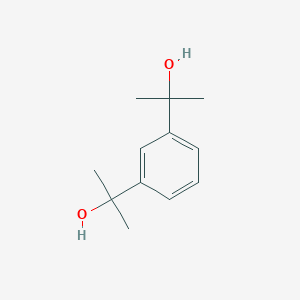

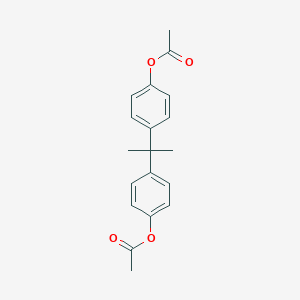

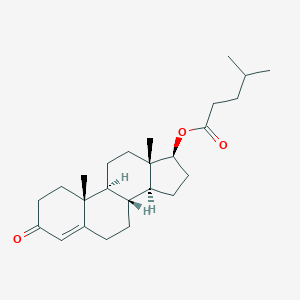

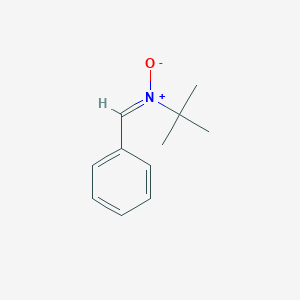

The molecular formula of testosterone isocaproate is C25H38O3 . The crystal structures of testosterone esters were determined by X-ray single crystal diffraction . The analysis of structural features was accomplished by computational methods in terms of the type of intermolecular interactions, crystal energies, and Hirshfeld surfaces analysis .Chemical Reactions Analysis

Testosterone isocaproate undergoes various chemical reactions. For instance, it can be detected in post-administration blood samples using liquid-liquid extraction and preparation of oxime derivatives, prior to TLX-sample clean-up and liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection .Physical And Chemical Properties Analysis

Testosterone isocaproate is a steroid ester . It has improved bioavailability and metabolic half-life compared to the endogenous hormone .Wissenschaftliche Forschungsanwendungen

Testosteroneisocaproat: Eine umfassende Analyse der Anwendungen in der wissenschaftlichen Forschung

Testosteronersatztherapie: this compound wird häufig in der Testosteronersatztherapie für Erkrankungen wie Sterilisation, fehlendes Hoden, Hypophyseninsuffizienz und Osteoporose eingesetzt. Es hilft, den normalen Testosteronspiegel im Körper wiederherzustellen, was die Symptome im Zusammenhang mit diesen Erkrankungen verbessern kann .

Strukturanalyse: Forschungsstudien haben sich auf die Strukturanalyse von this compound konzentriert, wobei Methoden wie die Einkristall-Röntgenbeugung eingesetzt wurden. Dies hilft beim Verständnis der molekularen Struktur und Eigenschaften der Verbindung, was für ihre Anwendung in medizinischen Therapien entscheidend ist .

Unterstützung der Geschlechtsumwandlung: this compound ist Teil von Hormontherapie-Regimen für Transgender-Personen, insbesondere für Transfrauen, die sich als Mann fühlen. Es unterstützt die körperliche Transition, indem es die Entwicklung männlicher sekundärer Geschlechtsmerkmale fördert .

Pharmakokinetische Studien: Pharmakokinetische Studien werden durchgeführt, um zu verstehen, wie sich this compound im Körper verhält – wie es aufgenommen, verteilt, metabolisiert und ausgeschieden wird. Diese Informationen sind entscheidend für die Optimierung von Dosierungsregimen und die Gewährleistung von Sicherheit und Wirksamkeit bei Behandlungen .

Herz-Kreislauf-Forschung: Es gab Fallstudien, die eine Testosterontherapie, einschließlich this compound, mit Herz-Kreislauf-Ereignissen wie Myokardinfarkt in Verbindung brachten. Diese Studien sind wichtig, um die Risiken zu beurteilen, die mit der langfristigen Anwendung von Testosterontherapien verbunden sind .

Muskel-Skelett-Gesundheit: Testosteron spielt eine wichtige Rolle für die Muskel-Skelett-Gesundheit, indem es Muskelmasse und Knochendichte fördert. This compound wurde auf seine potenziellen Vorteile bei Erkrankungen wie der Duchenne-Muskeldystrophie (DMD) untersucht, wo es bei der Behandlung von Pubertätsverzögerungen und der Verbesserung der Muskelmasse und des Knochenmineralsalzes helfen kann .

Anti-Doping-Forschung: this compound wird auch im Kontext der Anti-Doping-Forschung untersucht. Analytische Methoden werden entwickelt, um seinen Nachweis bei Sportlern zu ermöglichen und so Fairplay und Integrität im Sport zu gewährleisten .

Wirkmechanismus

Target of Action

Testosterone isocaproate, like other testosterone esters, primarily targets the androgen receptor (AR) . The androgen receptor is a nuclear receptor that binds androgens, which are a group of hormones that play a role in male traits and reproductive activity.

Mode of Action

Testosterone isocaproate exerts its effects by binding to the androgen receptor . Once testosterone isocaproate binds to the AR, the receptor-ligand complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA . This binding modulates the transcription of a set of androgen-responsive genes , leading to the physiological effects of testosterone.

Biochemical Pathways

Testosterone isocaproate, as a testosterone ester, is involved in the androgen biosynthesis pathway. All androgens, including testosterone, originate from cholesterol and are converted by multiple enzymes to produce the active androgens testosterone and dihydrotestosterone (DHT) .

Pharmacokinetics

The pharmacokinetics of testosterone isocaproate, like other testosterone esters, involves absorption, distribution, metabolism, and excretion (ADME). Testosterone esters are typically administered via intramuscular injection, which bypasses first-pass metabolism in the liver, improving bioavailability .

Result of Action

The binding of testosterone isocaproate to the androgen receptor and the subsequent modulation of gene transcription leads to a range of effects at the molecular and cellular levels. These effects include the development and maintenance of male sexual characteristics and the regulation of anabolic processes .

Safety and Hazards

Abuse of testosterone, usually at doses higher than those typically prescribed and usually in conjunction with other AAS, is associated with serious safety risks affecting the heart, brain, liver, mental health, and endocrine system . The FDA has approved new changes to testosterone labeling regarding the risks associated with abuse and dependence of testosterone and other anabolic androgenic steroids (AAS) .

Zukünftige Richtungen

Testosterone replacement therapy has seen significant advancements in recent years, with newer treatment modalities being introduced, including transdermal patches and gels . The development of a mucoadhesive sustained-release buccal tablet is the latest innovation . The availability of new treatment modalities has helped to renew interest in the management of male hypogonadism .

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4/h15-16,19-22H,5-14H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYHLSBUTAPNGT-BKWLFHPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046806 | |

| Record name | Testosterone isocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15262-86-9 | |

| Record name | Testosterone isocaproate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15262-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone isocaproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone isocaproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 15262-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone isocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-ene-3-one 4-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE ISOCAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8ST05GYDM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

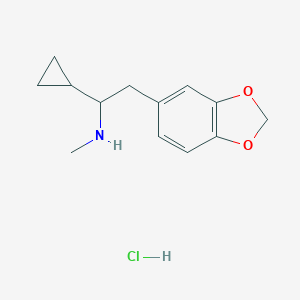

![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)